

Application Notes and Protocols for Fluorescent Probe Delivery Using Streptolysin O

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Compound of Interest

Compound Name: Streptolysin O

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These application notes provide a comprehensive guide for utilizing **Streptolysin O** (SLO), a pore-forming toxin from *Streptococcus pyogenes*, to deliver fluorescent probes into living cells. This technique allows for the transient permeabilization of the cell membrane, enabling the entry of a wide range of fluorescent molecules for various intracellular imaging and analysis applications.

Introduction

Streptolysin O is a bacterial exotoxin that binds to cholesterol in the plasma membrane of eukaryotic cells.[1][2][3] Upon binding, SLO monomers oligomerize to form large pores, with diameters estimated to be around 30 nm.[1][3] This process creates a temporary gateway for the delivery of macromolecules, including fluorescently labeled antibodies, dextrans, and small molecule probes, with a molecular weight of up to 150 kDa, into the cytoplasm.[4][5][6] A key advantage of this method is its reversibility; following permeabilization, cells can repair the membrane pores and remain viable for subsequent live-cell imaging and functional studies.[7][8][9][10] This technique is applicable to a variety of adherent and non-adherent cell lines.[4][5][9][10]

Mechanism of Action

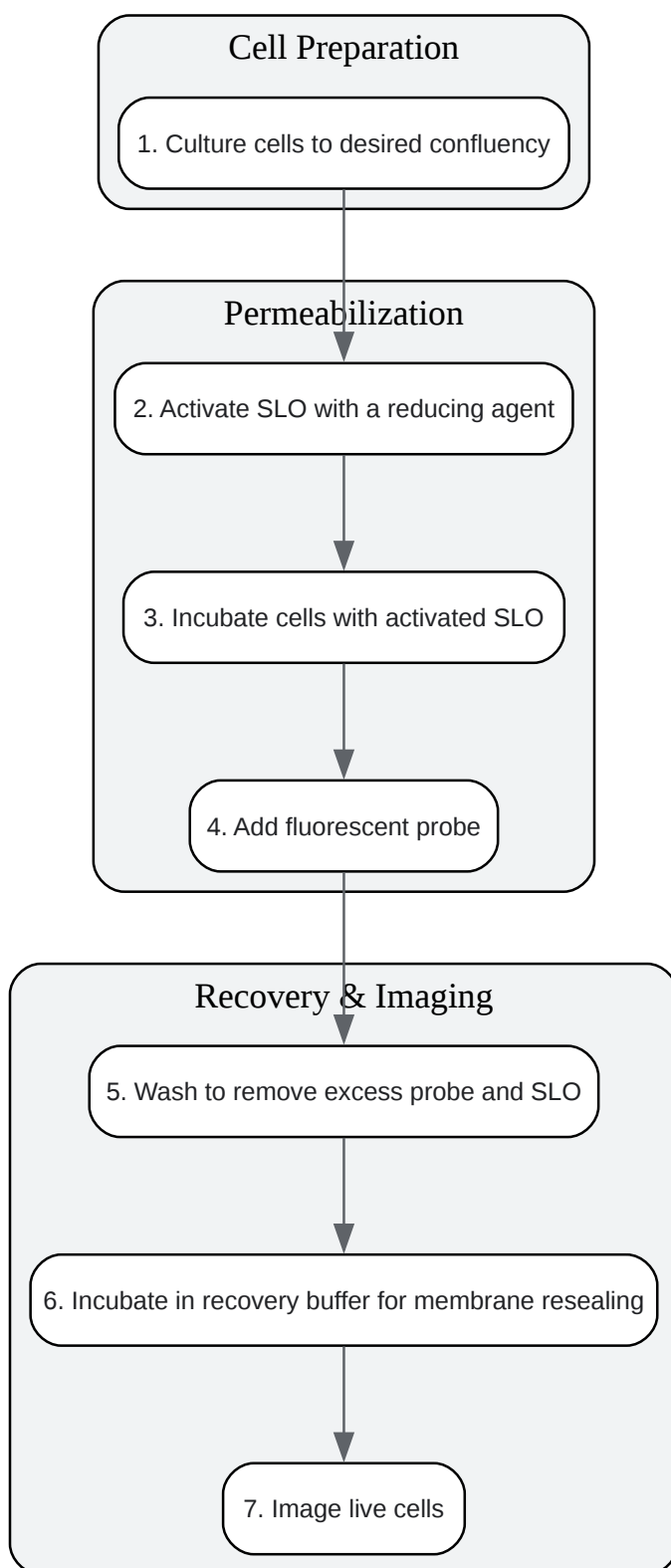
The delivery of fluorescent probes using SLO involves a multi-step process that begins with the binding of SLO monomers to cholesterol-rich regions of the plasma membrane.^{[1][2][3]} This interaction is temperature-independent.^[11] Following binding, the monomers undergo a temperature-dependent oligomerization process, inserting into the lipid bilayer and forming arc-shaped and ring-shaped pores.^{[1][2][11]} These pores allow for the passive diffusion of fluorescent probes from the extracellular medium into the cytoplasm. The cell's natural membrane repair mechanisms, which are dependent on Ca^{2+} and calmodulin, subsequently reseal these pores, trapping the fluorescent probes inside the now-intact cell.^{[9][10]}

Signaling Pathways and Experimental Workflow

The introduction of SLO can trigger cellular signaling pathways. For instance, at sublethal doses, SLO can activate mast cells to produce tumor necrosis factor-alpha (TNF- α) via the p38 mitogen-activated protein (MAP) kinase pathway.^[12] It can also induce the ubiquitination and degradation of pro-IL-1 β and activate the Nlrp3 inflammasome.^{[13][14][15]} Understanding these potential off-target effects is crucial for interpreting experimental results.

Experimental Workflow

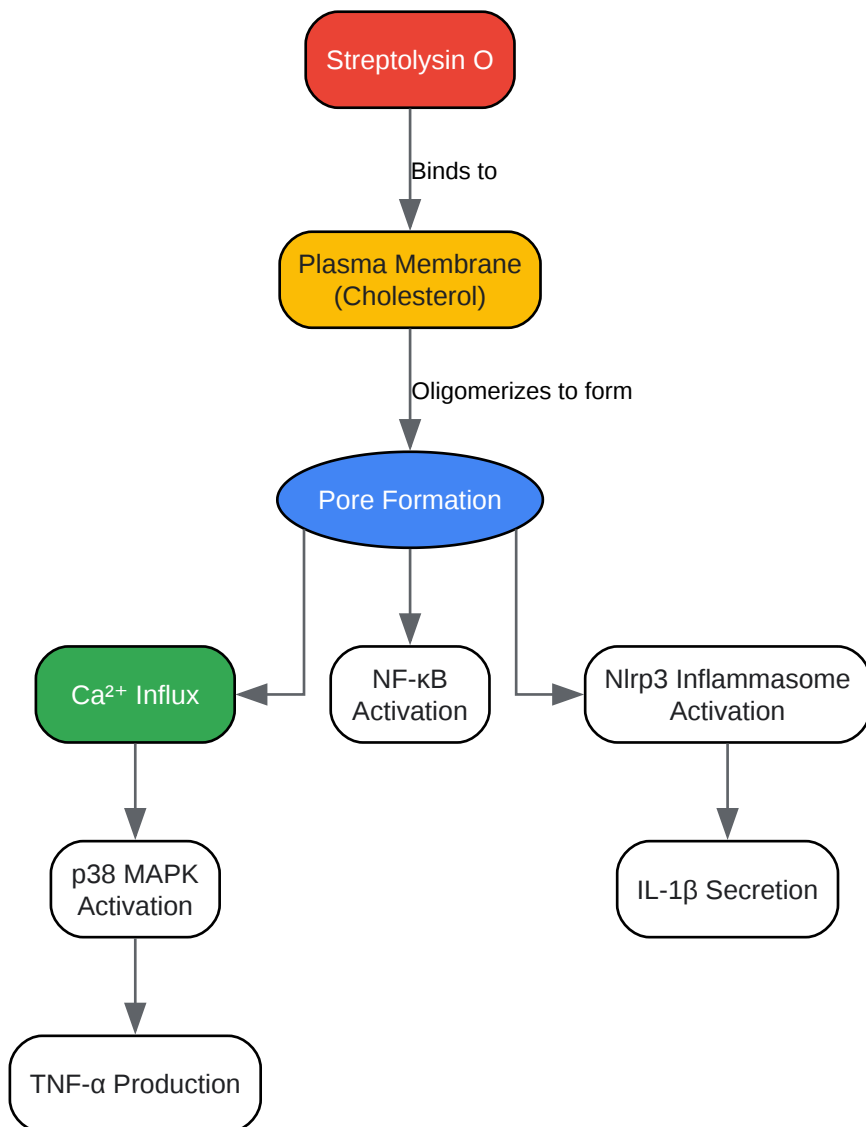
The general workflow for delivering fluorescent probes using SLO is a straightforward two-step process: permeabilization and recovery.^[4] This involves incubating the cells with an optimized concentration of SLO, followed by the introduction of the fluorescent probe and a recovery period to allow for membrane resealing.



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Caption: A generalized workflow for fluorescent probe delivery using **Streptolysin O**.

SLO-Induced Signaling Pathway



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Caption: Simplified diagram of signaling pathways activated by **Streptolysin O**.

Quantitative Data Summary

The efficiency of SLO-mediated delivery and its impact on cell viability are critical parameters. The optimal concentration of SLO must be determined empirically for each cell line and experimental condition.

Parameter	Typical Range/Value	Cell Type(s)	Reference(s)
Optimal SLO Concentration	20-500 ng/mL	Various	[9]
200-0 U/mL (gradient)	Various	[4]	
>0.2 µg/mL for >90% permeabilization	HeLa	[16]	
Permeabilization Efficiency	>85% of cells	CHO-K1	[7][8]
60-80% of total cell population	THP-1	[9]	
Cell Viability Post-Recovery	High, cells able to divide	CHO-K1	
>85% membrane resealing within 4h	Primary mouse T lymphocytes	[17]	
Molecular Weight Cutoff	<150 kDa	Various	
~100 kDa	Various	[9][10]	
Pore Size	~30 nm	N/A	
SLO Incubation Time	7-10 minutes	CHO-K1	[7][8]
10-15 minutes	Various	[9]	
Probe Incubation Time	5 minutes (on ice)	CHO-K1	

Experimental Protocols

Protocol 1: Optimization of SLO Concentration

This protocol is essential for determining the optimal SLO concentration that maximizes probe delivery while minimizing cell death.

Materials:

- **Streptolysin O (SLO)**
- Reducing agent (e.g., TCEP or DTT)
- Cell culture medium appropriate for your cell line
- Phosphate-Buffered Saline (PBS) without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- A membrane-impermeant fluorescent dye (e.g., Propidium Iodide or a fluorescently labeled dextran)
- 96-well plate suitable for microscopy

Procedure:

- **Cell Seeding:** Plate your cells in a 96-well plate and culture until they reach the desired confluency.
- **SLO Activation:** Prepare a stock solution of SLO and activate it with the reducing agent according to the manufacturer's instructions. For example, incubate with 10 mM TCEP for 20 minutes at 37°C.[8]
- **Serial Dilution:** Prepare a series of SLO dilutions in PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$. A typical starting range is a serial dilution from a high concentration (e.g., 500 ng/mL or 200 U/mL) down to zero.[4][9]
- **Permeabilization:**
 - Wash the cells once with PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$.
 - Add the different concentrations of activated SLO to the wells.
 - Incubate at 37°C for 10-15 minutes.[9]
- **Probe Addition:**

- Wash the cells three times with PBS.
- Add the membrane-impermeant fluorescent dye to each well.
- Incubate on ice for 5 minutes.[\[4\]](#)
- Washing and Imaging:
 - Wash the cells three times with an appropriate buffer (e.g., Tyrode's solution) to remove the excess dye.[\[4\]](#)
 - Add fresh cell culture medium.
 - Image the cells using fluorescence microscopy.
- Analysis: Determine the lowest SLO concentration that results in a high percentage of fluorescently labeled cells (ideally >80%) with minimal signs of cell death (e.g., membrane blebbing, detachment).[\[4\]](#) An optimal concentration should result in less than 10% cell death as assessed by a viability dye like propidium iodide.[\[4\]](#)

Protocol 2: Delivery of a Fluorescent Probe into Living Cells

This protocol describes the general procedure for delivering a fluorescent probe of interest into your target cells using the optimized SLO concentration.

Materials:

- Optimized concentration of activated SLO (from Protocol 1)
- Fluorescent probe of interest
- Cell culture medium
- PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Recovery Buffer (e.g., complete cell culture medium containing serum)

Procedure:

- Cell Preparation: Grow cells on a suitable imaging dish (e.g., glass-bottom dish).
- Permeabilization:
 - Wash the cells once with PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$.
 - Add the optimized concentration of activated SLO and incubate at 37°C for the optimized time (typically 10-15 minutes).
- Probe Loading:
 - Wash the cells three times with PBS.
 - Add the fluorescent probe (at the desired concentration in an appropriate buffer) and incubate on ice for 5 minutes.[\[4\]](#)[\[7\]](#)
- Recovery:
 - Wash the cells three times with an appropriate buffer to remove the unbound probe.
 - Add pre-warmed recovery buffer (e.g., complete medium with serum) to the cells.
 - Incubate at 37°C in a CO₂ incubator for at least 30 minutes to allow for membrane resealing.[\[7\]](#)[\[8\]](#) The recovery time can be extended up to 4 hours.[\[17\]](#)
- Live-Cell Imaging: The cells are now ready for live-cell imaging.

Troubleshooting

- Low Permeabilization Efficiency:
 - Increase the SLO concentration or incubation time.
 - Ensure the SLO is properly activated with a fresh reducing agent.
 - Check the confluency of the cells, as this can affect the required SLO concentration.[\[4\]](#)

- High Cell Death:
 - Decrease the SLO concentration or incubation time.
 - Ensure the recovery buffer is complete and pre-warmed.
 - Minimize the exposure time to SLO.
- High Background Fluorescence:
 - Ensure thorough washing after probe incubation to remove all unbound probes.
 - SLO-formed pores can allow small, unbound fluorophores to escape, which can help reduce background.[4]

Conclusion

The use of **Streptolysin O** provides a powerful and versatile method for delivering fluorescent probes into living cells. By carefully optimizing the experimental conditions, researchers can achieve high delivery efficiency while maintaining cell viability, enabling a wide range of applications in cell biology, drug discovery, and advanced microscopy.

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